1-[2-Oxo-4-(propylamino)-2H-chromen-3-YL]-3-[(oxolan-2-YL)methyl]urea
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Overview
Description
1-[2-Oxo-4-(propylamino)-2H-chromen-3-YL]-3-[(oxolan-2-YL)methyl]urea is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 1-[2-Oxo-4-(propylamino)-2H-chromen-3-YL]-3-[(oxolan-2-YL)methyl]urea involves multiple steps, typically starting with the formation of the chromen-3-yl core. The synthetic route may include:
Formation of the Chromen-3-yl Core: This can be achieved through a multi-component reaction involving aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst.
Introduction of the Propylamino Group: The chromen-3-yl intermediate can be reacted with propylamine under controlled conditions to introduce the propylamino group.
Attachment of the Oxolan-2-ylmethyl Urea Moiety: The final step involves the reaction of the intermediate with oxolan-2-ylmethyl isocyanate to form the desired urea derivative.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly through the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[2-Oxo-4-(propylamino)-2H-chromen-3-YL]-3-[(oxolan-2-YL)methyl]urea can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-Oxo-4-(propylamino)-2H-chromen-3-YL]-3-[(oxolan-2-YL)methyl]urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-Oxo-4-(propylamino)-2H-chromen-3-YL]-3-[(oxolan-2-YL)methyl]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . It can also interact with cellular receptors, modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis . The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
1-[2-Oxo-4-(propylamino)-2H-chromen-3-YL]-3-[(oxolan-2-YL)methyl]urea can be compared with other chromene derivatives, such as:
2-Amino-3-cyano-4H-chromenes: These compounds have similar core structures but different functional groups, leading to distinct biological activities.
4-Hydroxy-2-quinolones: These compounds share some structural similarities but have different pharmacological profiles and applications.
Coumarin Derivatives: Coumarins are another class of chromene-related compounds with diverse biological activities, including anticoagulant and antimicrobial properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-[2-oxo-4-(propylamino)chromen-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-2-9-19-15-13-7-3-4-8-14(13)25-17(22)16(15)21-18(23)20-11-12-6-5-10-24-12/h3-4,7-8,12,19H,2,5-6,9-11H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKANMAJCHHNQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)OC2=CC=CC=C21)NC(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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